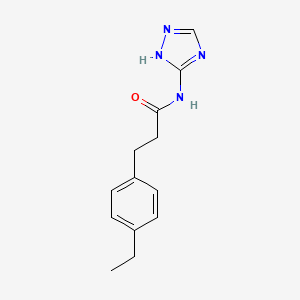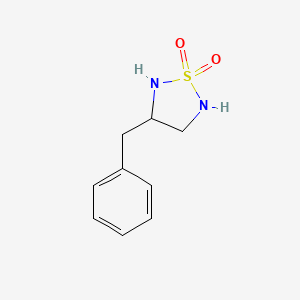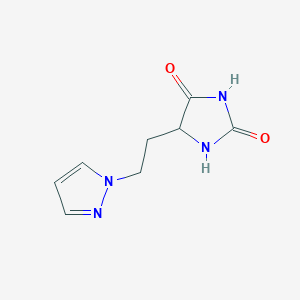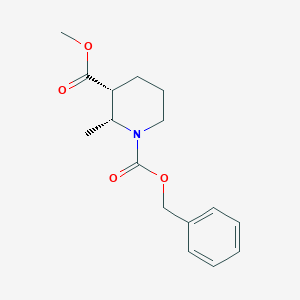![molecular formula C12H16BrNZn B14884399 2-[(1-Piperidino)methyl]phenylZinc bromide](/img/structure/B14884399.png)
2-[(1-Piperidino)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Piperidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valued for its role in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of the piperidino group enhances its reactivity and stability, making it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Piperidino)methyl]phenylzinc bromide typically involves the reaction of 2-bromobenzyl chloride with piperidine to form 2-[(1-Piperidino)methyl]bromobenzene. This intermediate is then treated with zinc dust in the presence of a suitable solvent like tetrahydrofuran to yield the desired organozinc compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Piperidino)methyl]phenylzinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions such as Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Substitution Reactions: It can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of new carbon-nitrogen or carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Tetrahydrofuran is commonly used due to its ability to stabilize the organozinc compound.
Temperature: Reactions are typically carried out at room temperature to moderate temperatures to ensure optimal reactivity.
Major Products Formed
The major products formed from reactions involving this compound include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-[(1-Piperidino)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Serves as a key intermediate in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which 2-[(1-Piperidino)methyl]phenylzinc bromide exerts its effects involves the formation of a reactive organozinc species. This species can undergo oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination steps to form the desired product. The piperidino group enhances the stability and reactivity of the organozinc compound, facilitating efficient cross-coupling reactions .
Comparison with Similar Compounds
Similar Compounds
2-[(1-Piperidino)methyl]phenylmagnesium bromide: Similar in structure but contains magnesium instead of zinc. It is used in Grignard reactions.
2-[(2-Methyl-1-piperidino)methyl]phenylzinc bromide: Contains a methyl group on the piperidino ring, which can influence its reactivity and selectivity.
Uniqueness
2-[(1-Piperidino)methyl]phenylzinc bromide is unique due to its enhanced stability and reactivity compared to other organozinc compounds. The presence of the piperidino group provides additional steric and electronic effects, making it a valuable reagent in various synthetic applications.
Properties
Molecular Formula |
C12H16BrNZn |
|---|---|
Molecular Weight |
319.5 g/mol |
IUPAC Name |
bromozinc(1+);1-(phenylmethyl)piperidine |
InChI |
InChI=1S/C12H16N.BrH.Zn/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1,3-4,7H,2,5-6,9-11H2;1H;/q-1;;+2/p-1 |
InChI Key |
CBUSCLRLBKLBPU-UHFFFAOYSA-M |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=[C-]2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-Butyl 2-{[(Benzyloxy)carbonyl]amino}pyrrolidine-1-carboxylate](/img/structure/B14884366.png)
![2-Oxaspiro[3.3]heptan-6-ylhydrazine](/img/structure/B14884372.png)

![2-amino-2-(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B14884382.png)
![2-Benzyl-2-azaspiro[3.5]nonan-7-ol](/img/structure/B14884387.png)





